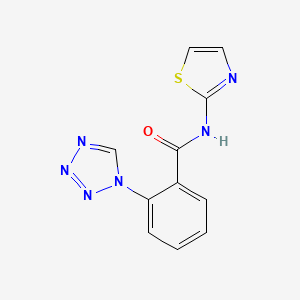

2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6OS/c18-10(14-11-12-5-6-19-11)8-3-1-2-4-9(8)17-7-13-15-16-17/h1-7H,(H,12,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRLTAXPDBAPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 1h Tetrazol 1 Yl N 1,3 Thiazol 2 Yl Benzamide

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide identifies two primary disconnection points that simplify the structure into more readily available precursors. The most logical disconnection is at the amide bond (C-N), which breaks the target molecule into two key intermediates: 2-(1H-tetrazol-1-yl)benzoic acid and 2-aminothiazole (B372263).

Each of these intermediates can be further simplified:

2-(1H-tetrazol-1-yl)benzoic acid can be conceptually derived from a precursor like 2-aminobenzoic acid (anthranilic acid) or a suitably substituted benzonitrile, which serves as the foundation for the benzene (B151609) ring and the eventual tetrazole group.

2-aminothiazole is a common heterocyclic amine, the synthesis of which is well-established through pathways such as the Hantzsch thiazole (B1198619) synthesis. This method typically involves the condensation of thiourea (B124793) with an α-halocarbonyl compound.

An alternative retrosynthetic strategy involves forming the amide bond first. In this approach, the disconnection would still occur at the amide linkage, but the precursors would be 2-cyanobenzoic acid and 2-aminothiazole. These would first be coupled to form the intermediate 2-cyano-N-(1,3-thiazol-2-yl)benzamide. The final step would then be the conversion of the nitrile group into the tetrazole ring. However, this route leads to a different constitutional isomer, 2-(1H-tetrazol-5-yl)-N-(1,3-thiazol-2-yl)benzamide, where the tetrazole is attached at its C5 position. To obtain the specified N1-linked isomer, the synthesis must proceed through the 2-(1H-tetrazol-1-yl)benzoic acid intermediate.

Synthesis of the Benzamide (B126) Backbone

The formation of the central benzamide structure is a critical phase of the synthesis, linking the two primary heterocyclic and aromatic components.

Amide Bond Formation Reactions

The coupling of 2-(1H-tetrazol-1-yl)benzoic acid and 2-aminothiazole is achieved through standard amide bond formation protocols. Two principal methods are employed for this transformation:

Acyl Chloride Method: The carboxylic acid is first activated by converting it into a more reactive acyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(1H-tetrazol-1-yl)benzoyl chloride is then reacted with 2-aminothiazole in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct and drive the reaction to completion. nih.gov

Peptide Coupling Agents: A more direct and often milder approach involves the use of coupling agents that facilitate amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxyl group in situ, allowing for efficient reaction under ambient conditions. This method is widely used in medicinal chemistry to link carboxylic acids and amines. mdpi.commdpi.com

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Abbreviation | Typical Co-reagents | General Conditions |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | - | Dichloromethane (DCM) or Tetrahydrofuran (THF), 0°C to RT |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | 1-Hydroxybenzotriazole (HOBt) | DCM or Dimethylformamide (DMF), 0°C to RT |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hünig's base (DIPEA) | DMF, RT |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | DIPEA | DMF, RT |

Precursor Synthesis for the Benzamide Core

The successful synthesis of the benzamide backbone relies on the efficient preparation of its constituent parts.

Synthesis of 2-aminothiazole: The Hantzsch thiazole synthesis is the most classical and widely used method for preparing the 2-aminothiazole core. This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thiourea. researchgate.netgoogle.com The versatility of this method allows for the preparation of a wide range of substituted 2-aminothiazoles by varying the starting materials.

Synthesis of 2-(1H-tetrazol-1-yl)benzoic acid: This key precursor ensures the correct regiochemistry of the final product. Its synthesis can be achieved from 2-aminobenzoic acid (anthranilic acid). The process involves a diazotization reaction, where the amino group is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). The diazonium salt is then treated with sodium azide (B81097) to form an intermediate aryl azide, which subsequently undergoes intramolecular cyclization to yield the N1-substituted tetrazole ring fused with the benzoic acid structure. guidechem.comresearchgate.net

Introduction of the 1H-Tetrazol-1-yl Moiety

The formation of the tetrazole ring itself is a defining step in the synthesis of tetrazole-containing compounds. The most prevalent method involves a [3+2] cycloaddition reaction.

Cycloaddition Reactions for Tetrazole Formation

The [3+2] cycloaddition between a nitrile and an azide is the most proficient route to 5-substituted 1H-tetrazoles. acs.org This reaction involves treating an organic nitrile with an azide source, most commonly sodium azide (NaN₃). nih.gov While this reaction can be performed thermally, it often requires harsh conditions and long reaction times. Consequently, various catalytic systems have been developed to facilitate the cycloaddition under milder conditions and improve yields. tandfonline.comnih.gov These catalysts function as Lewis acids, activating the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org

Table 2: Catalytic Systems for the [3+2] Cycloaddition of Nitriles and Sodium Azide

| Catalyst | Solvent | Conditions | Yield Range (%) | Reference(s) |

|---|---|---|---|---|

| Zinc(II) salts (e.g., ZnBr₂) | Water | 100°C | High | organic-chemistry.org |

| Silica Sulfuric Acid | DMF | Reflux | 72-95 | nih.govnih.gov |

| Pyridinium hydrochloride | DMF | 110°C | Good to Excellent | tandfonline.com |

| Cobalt(II) complex | Methanol | Reflux | Near Quantitative | acs.org |

| Microwave Irradiation (catalyst-free) | DMF | 160°C | High | organic-chemistry.org |

Regioselectivity in Tetrazole Ring Formation

Regioselectivity is a critical consideration in the synthesis of substituted tetrazoles. When a nitrile (R-C≡N) reacts with sodium azide, the resulting product is a 5-substituted-1H-tetrazole, where the 'R' group is attached to the C5 position of the tetrazole ring.

Incorporation of the 1,3-Thiazol-2-yl Moiety

The synthesis of the target compound fundamentally relies on the initial or convergent preparation of a 2-aminothiazole precursor. This key intermediate provides the nucleophilic amino group required for the subsequent amide bond formation with the 2-(1H-tetrazol-1-yl)benzoic acid fragment. Several classical and modern methods are available for the construction of the 2-aminothiazole ring.

Hantzsch Thiazole Synthesis and Variants

The Hantzsch thiazole synthesis remains one of the most prevalent and versatile methods for preparing 2-aminothiazole derivatives. nih.gov This reaction classically involves the condensation of an α-haloketone with a thiourea. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on both the α-haloketone and the thiourea starting materials.

Numerous modifications to the traditional Hantzsch synthesis have been developed to improve yields, reduce reaction times, and enhance the environmental profile of the procedure. Microwave-assisted synthesis, for instance, has been shown to significantly accelerate the reaction, often leading to higher yields in minutes compared to hours required for conventional heating methods. nih.gov Furthermore, the use of solid-supported catalysts and green solvents has been explored to create more environmentally benign processes. nih.gov For example, a one-pot, three-component synthesis of Hantzsch thiazole derivatives has been successfully carried out using silica-supported tungstosilisic acid as a reusable catalyst under both conventional heating and ultrasonic irradiation. nih.gov

| Reactants | Conditions | Yield | Reference |

| α-Bromoacetophenones, Thioureas | Methanol, 90°C, Microwave | Up to 95% | nih.gov |

| α-Haloketones, Thioamides | Conventional Heating | Good yields | |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | SiW.SiO₂, EtOH/Water, Ultrasonic Irradiation | 79–90% | nih.gov |

| 2-Bromoacetophenones, Thiourea | Solvent-free, No catalyst | Good yields | organic-chemistry.org |

Other Synthetic Routes to 2-Aminothiazole Derivatives

Beyond the Hantzsch reaction, other notable methods exist for the synthesis of 2-aminothiazoles. One of the simplest approaches involves the reaction between chloroacetaldehyde (B151913) and thiourea. chemicalbook.com However, the tendency of chloroacetaldehyde to polymerize has led to the use of more stable precursors like diethylchloroacetal. chemicalbook.com

Polymer-supported synthesis has also emerged as a powerful strategy, facilitating easier purification of the products. rsc.org In one such method, a resin-bound amino group is converted to a thiourea, which is then reacted with an α-bromo ketone. The desired 2-aminothiazole product is subsequently cleaved from the resin in good yield and high purity. rsc.org Another approach utilizes a trityl isothiocyanate resin to prepare a polymer-supported thiourea, which is then condensed with methyl 2-chloroacetoacetate to yield 2-aminothiazole-5-carboxylic acid methyl esters. rsc.org

Additionally, efficient one-pot syntheses have been developed. For example, 2-aminothiazoles can be synthesized from methylcarbonyl compounds and thiourea using montmorillonite-K10 as a catalyst, where an α-iodomethylcarbonyl is proposed as an intermediate. researchgate.net These alternative routes provide valuable options for chemists to access the crucial 2-aminothiazole scaffold. mdpi.com

Convergent and Linear Synthetic Pathways for the Hybrid System

A convergent synthesis , on the other hand, involves the independent synthesis of key fragments of the molecule, which are then combined in a final step. For the target compound, this is the more common and efficient approach. The two key intermediates, 2-(1H-tetrazol-1-yl)benzoic acid and 2-aminothiazole, are prepared separately.

Fragment 1 Synthesis: 2-aminothiazole is synthesized using one of the methods described in section 2.4.

Fragment 2 Synthesis: 2-(1H-tetrazol-1-yl)benzoic acid is typically prepared from 2-aminobenzoic acid (anthranilic acid) via diazotization, followed by reaction with sodium azide and subsequent cyclization.

Optimized Reaction Conditions and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the optimization of reaction conditions and the adoption of green chemistry principles to minimize environmental impact. chemmethod.comresearchgate.net These principles are applicable to the synthesis of this compound, particularly in the formation of the heterocyclic rings and the final amide coupling step.

Microwave irradiation has proven to be a valuable tool for optimizing reactions, significantly reducing reaction times and often improving yields for both Hantzsch thiazole synthesis and the formation of tetrazole rings. nih.govrjptonline.org The use of ionic liquids or solvent-free conditions provides greener alternatives to volatile organic solvents. organic-chemistry.orgnih.gov For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea can proceed to completion in seconds without a solvent or catalyst. organic-chemistry.org

The selection of catalysts is another critical aspect of optimization. The use of heterogeneous or reusable catalysts, such as montmorillonite-K10 or silica-supported acids, simplifies product purification and reduces chemical waste. nih.govresearchgate.net In the context of amide bond formation, moving away from stoichiometric coupling reagents to catalytic methods is an area of active research. The use of water as a solvent, where feasible, represents a significant step towards a more sustainable chemical process. mdpi.com

| Reaction Step | Conventional Method | Green/Optimized Approach | Advantages of Green Approach |

| Hantzsch Thiazole Synthesis | Reflux in organic solvent (e.g., ethanol) for several hours. | Microwave irradiation in methanol; Ultrasonic irradiation in EtOH/water; Solvent-free reaction. | Reduced reaction time, increased yields, lower energy consumption, reduced solvent waste. nih.govnih.gov |

| Amide Bond Formation | Use of stoichiometric coupling agents (e.g., DCC, EDC) in solvents like DMF or DCM. | Catalytic methods; Use of greener solvents like water or ionic liquids; One-pot procedures. | Reduced waste, use of less toxic solvents, improved atom economy. mdpi.comchemmethod.com |

| General | Use of volatile organic solvents, hazardous reagents, and energy-intensive heating. | Application of the 12 principles of green chemistry, including waste prevention, use of renewable feedstocks, and designing for energy efficiency. | Enhanced safety, reduced environmental pollution, and increased economic viability. researchgate.net |

By integrating these optimized and greener methodologies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Through a series of one- and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronic environment, including the effects of electronegative atoms and the aromaticity of the rings.

Aromatic and Heterocyclic Protons: The protons on the benzene (B151609), thiazole (B1198619), and tetrazole rings are found in the downfield region of the spectrum (typically δ 7.0-9.5 ppm). The single proton of the tetrazole ring is anticipated to be the most deshielded due to the electron-withdrawing nature of the four nitrogen atoms, likely appearing as a sharp singlet above 9.0 ppm. researchgate.netresearchgate.net The four protons on the ortho-substituted benzene ring would present as a complex series of multiplets, while the two protons on the thiazole ring would appear as two distinct doublets, showing characteristic coupling.

Amide Proton: The amide (N-H) proton typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature, generally in the range of δ 10.0-12.5 ppm. mdpi.com

Proton-proton (¹H-¹H) coupling provides information about adjacent protons. For instance, the protons on the thiazole ring would be coupled to each other, as would the adjacent protons on the benzene ring, leading to the splitting of signals into doublets, triplets, or more complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Tetrazole-H | > 9.0 | Singlet (s) | N/A |

| Amide-NH | 10.0 - 12.5 | Broad Singlet (br s) | N/A |

| Benzene-H | 7.6 - 8.5 | Multiplet (m) | ~1.5 - 8.0 |

| Thiazole-H | 7.2 - 7.8 | Doublet (d) | ~3.0 - 4.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the three rings appear in the δ 110-150 ppm range. Carbons directly attached to nitrogen atoms are generally shifted further downfield. researchgate.net The carbon of the tetrazole ring is expected at approximately δ 140-145 ppm.

DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 experiment for this molecule, signals for CH carbons (from the benzene, thiazole, and tetrazole rings) would appear as positive peaks. Quaternary carbons and the carbonyl carbon would be absent in the DEPT spectrum but present in the broadband-decoupled ¹³C NMR spectrum, allowing for their unambiguous identification.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C=O (Amide) | 160 - 170 | Absent |

| C (Thiazole, C=N) | 155 - 165 | Absent |

| C (Tetrazole, C-H) | 140 - 145 | Positive |

| C (Benzene, Quaternary) | 120 - 140 | Absent |

| C (Benzene, CH) | 120 - 135 | Positive |

Two-dimensional (2D) NMR experiments are essential for confirming the complete molecular structure by revealing correlations between nuclei. science.gov

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment shows which protons are coupled to each other. sdsu.edu Cross-peaks would be expected between adjacent protons on the benzene ring and between the two protons on the thiazole ring, confirming their relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons (one-bond C-H correlations). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings between protons and carbons over two or three bonds. sdsu.edu This is crucial for connecting the different fragments of the molecule. Key correlations would include:

The amide N-H proton to the carbonyl carbon and the carbons of the thiazole ring.

The tetrazole proton to the carbon on the benzene ring to which the tetrazole is attached.

The protons on the benzene ring to the amide carbonyl carbon.

Collectively, these 2D NMR techniques provide irrefutable evidence for the assigned structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformation.

The IR and Raman spectra are expected to display a number of characteristic absorption bands corresponding to the vibrations of the molecule's functional groups. researchgate.netresearchgate.net

N-H Stretching: A moderate to sharp band around 3300-3400 cm⁻¹ is characteristic of the N-H bond in the secondary amide linker.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band, characteristic of the amide I band (primarily C=O stretch), is expected in the region of 1650-1680 cm⁻¹. nist.gov Its exact position can be influenced by hydrogen bonding.

C=C and C=N Stretching: The region between 1400 and 1620 cm⁻¹ will contain multiple bands of varying intensities corresponding to the C=C and C=N stretching vibrations within the benzene, thiazole, and tetrazole rings. nih.govnih.gov

N-H Bending: The amide II band, which is a combination of N-H bending and C-N stretching, typically appears as a strong band near 1550 cm⁻¹.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of signals from various bending and stretching vibrations (C-N, C-S) and ring deformations, which are unique to the molecule as a whole.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibration | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3400 | Medium |

| C-H Stretch | Aromatic/Heterocyclic | 3000 - 3150 | Weak-Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| C=C, C=N Stretches | Aromatic/Heterocyclic Rings | 1400 - 1620 | Medium-Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Strong |

| C-N Stretch | Amide, Tetrazole, Thiazole | 1200 - 1400 | Medium |

Vibrational spectroscopy can provide clues about the dominant conformation. The precise frequencies of the N-H and C=O stretching vibrations are sensitive to both intra- and intermolecular hydrogen bonding, which in turn depends on the molecular conformation. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental spectra. researchgate.net By calculating the predicted vibrational frequencies for different possible low-energy conformers, a comparison with the experimental IR and Raman data can help identify the most stable conformation present in the sample. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of this compound. Through high-resolution techniques and fragmentation studies, a detailed profile of the molecule can be established.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. For this compound, with a chemical formula of C₁₁H₈N₆OS, the theoretical exact mass of the neutral molecule and its common protonated form in electrospray ionization (ESI) can be calculated. This precise measurement is crucial for confirming the identity of the synthesized compound, distinguishing it from isomers or compounds with similar nominal masses.

The data obtained from HRMS analysis confirms the elemental composition, a fundamental characteristic for any newly synthesized compound. For example, HRMS data for other nitrogen-rich heterocyclic compounds, such as tetrazole derivatives, has been used to definitively confirm their calculated formulas. rug.nldistantreader.org

| Species | Formula | Type | Calculated Exact Mass (Da) |

|---|---|---|---|

| [M] | C₁₁H₈N₆OS | Neutral Molecule | 288.0535 |

| [M+H]⁺ | C₁₁H₉N₆OS⁺ | Protonated Molecule | 289.0609 |

| [M+Na]⁺ | C₁₁H₈N₆OSNa⁺ | Sodium Adduct | 311.0429 |

Fragmentation Patterns and Structural Information from Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. In a typical Collision-Induced Dissociation (CID) experiment, the protonated molecule ([M+H]⁺, m/z 289.06) is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint of this compound.

Based on the known fragmentation behavior of related structures, a primary and highly characteristic fragmentation pathway for 1-aryl-tetrazoles is the neutral loss of a dinitrogen molecule (N₂) from the tetrazole ring. mdpi.com This is a common feature for many tetrazole-containing compounds upon electron impact or CID. mdpi.com Other significant fragmentations are expected to occur at the amide linkage and the bond connecting the phenyl and tetrazole rings, which are typically the most labile sites in such molecules. uab.eduuab.edu

Key predicted fragmentation pathways include:

Loss of N₂: The expulsion of a neutral dinitrogen molecule (28.01 Da) from the tetrazole ring is a hallmark fragmentation, leading to a significant product ion.

Amide Bond Cleavage: Scission of the amide C-N bond can occur in two ways, leading to fragments corresponding to the benzoyl portion or the 2-aminothiazole (B372263) portion of the molecule.

Phenyl-Tetrazole Bond Cleavage: The bond between the phenyl ring and the tetrazole moiety can also cleave, providing further structural information.

| Predicted m/z | Proposed Formula | Proposed Origin (Loss from Precursor) |

|---|---|---|

| 261.05 | [C₁₁H₉N₄OS]⁺ | Loss of N₂ |

| 188.04 | [C₈H₆N₅O]⁺ | Cleavage yielding the 2-(1H-tetrazol-1-yl)benzoyl fragment |

| 101.00 | [C₃H₃N₂S]⁺ | Cleavage yielding the 2-aminothiazole fragment |

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Analysis of the analog N-(1,3-thiazol-2-yl)benzamide reveals that the molecule is not planar. nih.gov A significant dihedral angle exists between the planes of the benzoyl and thiazole rings, measured at 43.6(1)°. nih.gov It is highly probable that this compound would adopt a similarly twisted conformation to minimize steric hindrance between the aromatic systems. The introduction of the tetrazole group at the ortho-position of the benzoyl ring would likely induce an even greater twist.

The compound crystallizes in the monoclinic system, which is common for such organic molecules. nih.gov The detailed crystallographic data for this analog provides a robust model for the core scaffold of the target compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0142 (2) |

| b (Å) | 5.0581 (1) |

| c (Å) | 15.4090 (3) |

| β (°) | 99.093 (1) |

| Volume (ų) | 924.62 (3) |

| Z | 4 |

Analysis of Intermolecular Interactions in the Crystalline State

In the solid state, molecules of N-(1,3-thiazol-2-yl)benzamide are linked by intermolecular N—H⋯N hydrogen bonds. nih.gov Specifically, the amide hydrogen (N—H) acts as a hydrogen bond donor to the nitrogen atom of the thiazole ring of an adjacent molecule. This interaction connects two molecules about a center of inversion, resulting in the formation of a hydrogen-bonded dimer. nih.gov

Given that this compound retains the same amide N-H group and thiazole ring, it is expected to exhibit this same powerful hydrogen-bonding motif, forming similar dimeric structures in the crystalline state. The tetrazole ring introduces additional nitrogen atoms that could potentially act as hydrogen bond acceptors, possibly leading to more complex networks.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N2—H2⋯N1ⁱ | 0.88 (2) | 2.04 (2) | 2.922 (2) | 173 (2) |

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, specific interactions can be identified and their relative strengths assessed.

For this compound, a Hirshfeld analysis would be expected to reveal:

Strong Hydrogen Bonds: The d_norm map would show intense red spots corresponding to the short N—H⋯N contacts of the hydrogen-bonded dimers, indicating these are the most significant interactions.

Weaker Interactions: Other, weaker interactions such as C—H⋯N or C—H⋯π contacts would appear as lighter colored regions on the surface.

This analysis provides a detailed picture of the crystal's cohesion, complementing the structural information obtained from X-ray diffraction.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula of a newly synthesized molecule. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. For the compound this compound, with the molecular formula C₁₁H₈N₆OS, the theoretical elemental composition has been calculated.

The confirmation of this empirical formula is achieved by comparing these theoretical percentages with the values obtained from experimental elemental analysis. In a typical elemental analysis procedure, a sample of the compound is subjected to combustion in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the quantities of carbon, hydrogen, and nitrogen in the original sample. The sulfur content is also determined through similar validated methods.

Below is a table comparing the theoretical elemental composition of this compound with the experimental findings for a related tetrazole-thiazole derivative.

| Element | Theoretical % (C₁₁H₈N₆OS) | Experimental % (Analogous Compound*) |

| Carbon (C) | 45.83 | 59.03 |

| Hydrogen (H) | 2.80 | 3.35 |

| Nitrogen (N) | 29.15 | 25.24 |

| Sulfur (S) | 11.12 | Not Reported |

*Experimental data for a related compound, Ethyl 5-(4-(1H-tetrazol-1-yl)benzoyl)-4-amino-2-(phenylamino)thiophene-3-carboxylate. nih.gov

The variation in the experimental data from the theoretical values for the target compound is expected, as they are two distinct molecules. However, this comparative illustration underscores the importance of elemental analysis in the structural elucidation of novel compounds. The close correlation typically observed for the correct structure serves as a critical checkpoint in the characterization process, ensuring that the synthesized compound has the anticipated elemental makeup.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide, a DFT study would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. This analysis would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. However, no such computational data has been reported for this specific molecule.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive and can be easily excited. Analysis of the HOMO and LUMO energy levels helps in understanding charge transfer interactions within the molecule. For the title compound, this analysis would pinpoint the electron-donating (HOMO) and electron-accepting (LUMO) regions, but specific energy values and orbital visualizations are not available.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is for illustrative purposes only, as no published data exists for this compound.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. An MEP map of this compound would likely show negative potential around the nitrogen atoms of the tetrazole and thiazole (B1198619) rings and the oxygen of the amide group, but a specific map has not been computationally generated and published.

Conformational Analysis

Potential Energy Surface Mapping

A potential energy surface (PES) map is created by calculating the energy of the molecule as one or more dihedral angles are systematically rotated. This allows for the identification of stable conformers (energy minima) and the energy barriers to rotation between them (transition states). For a molecule with several rotatable bonds like this compound, a PES scan would be essential to understand its flexibility and preferred shapes. This information is currently unavailable.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes. An MD simulation would reveal how this compound behaves in a simulated biological or chemical environment (e.g., in water), showing which conformations are most prevalent and how they interconvert. Such simulations provide a deeper understanding of the molecule's dynamic behavior, but have not been performed for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Currently, there are no published studies detailing the theoretical prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound. Such studies, typically employing methods like Density Functional Theory (DFT), would be invaluable for the structural elucidation and characterization of the compound. The prediction of chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and electronic transitions (UV-Vis) would offer a theoretical benchmark for experimental validation.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

Detailed computational investigations into the intermolecular forces governing the crystal packing and molecular recognition of this compound have not been reported. The molecule possesses several key features that would suggest a rich variety of non-covalent interactions. These include the nitrogen atoms of the tetrazole and thiazole rings, which can act as hydrogen bond acceptors, and the amide N-H group, which can serve as a hydrogen bond donor. Furthermore, the presence of three aromatic rings (phenyl, tetrazole, and thiazole) indicates the potential for significant π-π stacking interactions, which would play a crucial role in its solid-state architecture. Analyses such as Hirshfeld surface analysis or Quantum Theory of Atoms in Molecules (QTAIM) would be necessary to quantify these interactions.

Cheminformatics and Molecular Descriptors Calculation

A specific cheminformatics analysis and the calculation of molecular descriptors for this compound are not present in the accessible literature. The calculation of descriptors such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and others are fundamental in computational drug discovery and materials science for predicting the pharmacokinetic properties and biological activity of a molecule. While these can be calculated using various software, published research specifically presenting and discussing these values for this compound is unavailable.

Chemical Reactivity and Derivatization of 2 1h Tetrazol 1 Yl N 1,3 Thiazol 2 Yl Benzamide

Reactions at the Benzamide (B126) Nitrogen and Carbonyl

The benzamide core, consisting of a carbonyl group and a nitrogen atom, serves as a crucial linker. While stable, this amide bond is susceptible to cleavage under forceful hydrolytic conditions, typically requiring strong acid or base and heat, which would yield 2-(1H-tetrazol-1-yl)benzoic acid and 2-aminothiazole (B372263).

The carbonyl oxygen possesses lone pairs of electrons, making it a site for protonation or coordination to Lewis acids, which can activate the carbonyl carbon for nucleophilic attack. Conversely, the amide nitrogen is generally unreactive towards electrophiles due to the delocalization of its lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. However, under strongly basic conditions, deprotonation can occur to form an amidate anion, which can then react with electrophiles. Reduction of the amide carbonyl group is also a potential transformation, achievable with powerful reducing agents like lithium aluminum hydride, which would convert the benzamide into a secondary amine.

Modifications of the Tetrazole Ring

The tetrazole ring is an aromatic, electron-rich heterocycle with four nitrogen atoms, making it a unique functional group with diverse reactivity. nih.gov In solution, 5-substituted 1H-tetrazoles predominantly exist in the 1H tautomeric form. nih.govmdpi.com

The presence of a free N-H bond on the tetrazole ring makes it a prime site for N-alkylation and N-acylation reactions. The alkylation of N-H acidic tetrazoles can lead to the formation of two distinct regioisomers, with substitution occurring at either the N-1 or N-2 position of the tetrazole ring. mdpi.com The ratio of these isomers is influenced by factors such as the solvent, the base used, and the nature of the alkylating agent. beilstein-journals.org For instance, studies on the alkylation of structurally similar N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide showed the formation of both 1,5- and 2,5-disubstituted products. mdpi.com

Table 1: Regioselectivity in N-Alkylation of a Model Tetrazole Compound

| Reagent | Product | Regioisomer Ratio |

|---|---|---|

| N-benzoyl 5-(aminomethyl)tetrazole + Benzyl Bromide | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide | 45% |

| N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide | 55% |

Data derived from studies on a structurally related compound. mdpi.com

The synthesis of tetrazoles is commonly achieved through a [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile and an azide (B81097). nih.govresearchgate.net This highlights the thermodynamic stability of the ring. However, the reverse reaction, a retro-[3+2] cycloaddition, or ring-opening, can be induced under thermal or photochemical conditions. This process typically generates a highly reactive nitrile imine intermediate, which can then be trapped by various dipolarophiles in subsequent cycloaddition reactions, allowing for significant molecular restructuring. While specific conditions for the ring-opening of 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide are not detailed, this pathway represents a potential route for derivatization.

Functionalization of the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle characterized by significant pi-electron delocalization. wikipedia.org Its reactivity is shaped by the presence of both sulfur and nitrogen heteroatoms.

The thiazole ring can undergo electrophilic aromatic substitution. Computational studies of pi-electron density indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. wikipedia.org The C2 position is the next most likely site, followed by C4. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially be employed to functionalize the thiazole ring of the title compound, provided that the reaction conditions are controlled to avoid reactions at the other rings.

The protons on the thiazole ring exhibit varying levels of acidity. The proton at the C2 position is the most acidic and can be removed by a strong base to form a 2-lithiothiazole or a related organometallic species. wikipedia.org This C2-lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles, enabling the introduction of various substituents at this position.

Thiazole rings can also participate in cycloaddition reactions, although typically at high temperatures due to their aromatic stability. wikipedia.org For instance, Diels-Alder reactions with alkynes can lead to the formation of a pyridine (B92270) ring following the extrusion of the sulfur atom, representing a complete ring transformation. wikipedia.org

Table 2: Summary of Potential Reactivity Sites

| Molecular Moiety | Type of Reaction | Primary Position | Potential Products |

|---|---|---|---|

| Benzamide | Hydrolysis | Carbonyl Carbon | Carboxylic acid and amine |

| Tetrazole | N-Alkylation | N1 / N2 | N-alkylated regioisomers |

| Tetrazole | Ring Opening | - | Nitrile imine intermediate |

| Thiazole | Electrophilic Substitution | C5 | C5-substituted derivatives |

Derivatization at the Benzene (B151609) Ring

The benzene ring of this compound presents a key site for structural modification, allowing for the modulation of the compound's physicochemical properties. Derivatization can be achieved through various organic reactions, primarily electrophilic aromatic substitution and modern cross-coupling methodologies.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. The regioselectivity of these reactions on the benzene ring of the title compound is governed by the directing effects of the two existing substituents: the N-(1,3-thiazol-2-yl)carboxamide group at the C1 position and the 1H-tetrazol-1-yl group at the C2 position.

The 1H-tetrazol-1-yl group is a strongly electron-withdrawing group due to the high electronegativity of the nitrogen atoms. Electron-withdrawing groups are typically deactivating and meta-directing. wikipedia.org

Given the positions of the two substituents, their directing effects will influence the substitution pattern on the remaining four positions of the benzene ring (C3 to C6). The interplay between the potentially ortho, para-directing amide group and the meta-directing tetrazolyl group will determine the site of electrophilic attack. The steric hindrance from the existing substituents will also play a significant role in favoring certain positions over others.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions may be challenging on a deactivated ring system.

The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in pharmaceutical synthesis. researchgate.net To utilize these reactions, the benzene ring of this compound would first need to be functionalized with a suitable group, such as a halogen or a triflate, which can be introduced via electrophilic aromatic substitution or other methods.

Once a halogenated or triflated derivative is obtained, a variety of cross-coupling reactions can be envisioned:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, allowing for the introduction of various amino functionalities.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and would need to be determined empirically for each specific transformation.

Synthesis of Analogue Series with Varied Substituents

The synthesis of analogue series of this compound with varied substituents is essential for structure-activity relationship (SAR) studies. These modifications can be made on the benzene ring, the thiazole ring, or even the tetrazole ring, although modifications to the benzene ring are often the most synthetically accessible.

Impact of Substituents on Electronic Properties

The electronic properties of the molecule can be systematically tuned by introducing substituents with different electronic characteristics. These properties are critical as they can influence the molecule's reactivity, polarity, and interactions with biological targets.

Interactive Data Table: Predicted Electronic Effects of Substituents on the Benzene Ring

| Substituent | Position of Substitution | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -OCH3 | para | Electron-withdrawing | Electron-donating | Activating |

| -Cl | para | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -NO2 | meta | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating |

| -CH3 | para | Electron-donating | Hyperconjugation (donating) | Activating |

| -CF3 | meta | Strongly electron-withdrawing | None | Strongly Deactivating |

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), or amino (-NR2) groups increase the electron density of the benzene ring through inductive and/or resonance effects. This generally increases the nucleophilicity of the ring, making it more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups decrease the electron density of the benzene ring. wikipedia.org This deactivates the ring towards electrophilic attack but can be important for other molecular interactions.

Stereochemical Considerations in Derivatization

The parent molecule, this compound, is achiral. However, stereochemical considerations become important under several derivatization scenarios:

Introduction of Chiral Substituents: If a chiral substituent is introduced at any position, the resulting molecule will be chiral and may exist as a mixture of diastereomers. The separation of these diastereomers or the stereoselective synthesis would then be necessary.

Creation of a Chiral Center: Certain derivatization reactions could create a new stereocenter. For example, the reduction of a ketone substituent to a secondary alcohol would generate a chiral center. In such cases, the use of chiral reducing agents could afford one enantiomer in excess.

Atropisomerism: The introduction of bulky substituents at the ortho-positions of the benzene ring could lead to restricted rotation around the C-C or C-N single bonds, resulting in atropisomers. nih.gov These are stereoisomers that can be isolated as separate enantiomers. The synthesis of atropisomeric benzamides can be achieved through enantioselective methods, such as peptide-catalyzed bromination. nih.gov

The stereoselective synthesis of chiral amide derivatives is an active area of research, with methods involving chiral catalysts and auxiliaries being developed to control the three-dimensional arrangement of atoms in the final products. researchgate.netrsc.org

Structural Modulations and Their Chemical Implications

Conformational Flexibility and Rotational Barriers

The three-dimensional structure of 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is not static; it is defined by the rotational freedom around several key single bonds. The energy required to rotate around these bonds, known as the rotational barrier, dictates the molecule's accessible conformations.

Key rotatable bonds in this molecule include:

Amide C(O)—N Bond: The amide bond exhibits partial double-bond character due to resonance, resulting in a significant rotational barrier (typically 15-25 kcal/mol). mdpi.com This restricted rotation leads to the existence of planar cis and trans conformers. For secondary N-aryl amides, the trans conformation is generally favored, whereas N-alkylation can shift the preference toward the cis form. researchgate.netnsf.gov

Aryl C—C(O) Bond: Rotation around the bond connecting the benzoyl ring to the carbonyl group is also hindered. The magnitude of this barrier is highly sensitive to the presence of substituents in the ortho position of the benzene (B151609) ring. nih.gov In the case of this compound, the ortho-tetrazole group is expected to sterically interact with the amide moiety, leading to a substantial increase in the rotational barrier and favoring a non-planar arrangement. nsf.gov

Aryl C—Tetrazole Bond: The bond connecting the benzoyl ring to the tetrazole ring allows for rotation that determines the orientation of the two rings relative to each other.

Computational studies on ortho-substituted benzamides have demonstrated that steric hindrance from ortho-substituents dramatically increases the rotational barriers around both the N–C(O) and C–C(O) axes. nih.govnsf.gov This restricted rotation can lock the molecule into specific conformations, which is a critical factor for its interaction with biological targets.

| Compound | Rotated Bond | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N,N-Dimethylbenzamide | C—C(O) | ~4-5 | nsf.gov |

| N,N-Dimethyl-2,6-dichlorobenzamide | C—C(O) | 19.2 | nsf.gov |

| N-methyl-N-benzhydrylformamide | C(O)—N (Formyl) | ~20-23 | mdpi.com |

| N-benzhydrylformamide | Aryl rotation | 2.5 | mdpi.com |

| ortho-iodo-N-benzhydrylformamide | Aryl rotation | 9.8 | mdpi.com |

Influence of Substituents on Molecular Topology and Shape

The introduction of substituents onto the benzoyl, thiazole (B1198619), or tetrazole rings of this compound can profoundly alter its molecular topology, shape, and electronic properties. These modifications are a cornerstone of chemical optimization, allowing for the fine-tuning of a molecule's characteristics.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EWGs (e.g., -NO₂, -CN, halogens) decrease the electron density of the aromatic ring to which they are attached. This can affect the acidity of nearby protons and the strength of non-covalent interactions. For instance, an EWG on the benzoyl ring would make the amide proton more acidic.

EDGs (e.g., -NH₂, -OH, -OCH₃) increase the electron density of the ring. This can enhance the ability of the ring to participate in π-stacking interactions and alter the basicity of the heterocyclic nitrogen atoms.

The position of nitrogen atoms within a heterocycle significantly influences the effect of a substituent. rsc.orgresearchgate.net For example, a substituent ortho to a ring nitrogen will have a more pronounced electronic impact compared to one at a meta or para position. nih.gov

| Substituent | Type | Effect on Ring Electron Density | Potential Impact on Molecular Properties |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Decreases | Increases acidity of N-H protons, alters H-bonding |

| -Cl | Weakly Electron-Withdrawing (Inductive), Donating (Resonance) | Decreases (net) | Can form halogen bonds, alters lipophilicity |

| -NH₂ | Strongly Electron-Donating | Increases | Increases basicity of ring nitrogens, acts as H-bond donor |

| -CH₃ | Weakly Electron-Donating | Increases | Increases lipophilicity, adds steric bulk |

Molecular Recognition Principles via Non-Covalent Interactions

Molecular recognition, the specific interaction between two or more molecules, is governed by a complex web of non-covalent interactions. acs.org The structure of this compound is rich in functional groups capable of engaging in a variety of these interactions, which are crucial for its chemical behavior and potential biological activity.

Hydrogen Bonding: This is one of the most important directional interactions. The amide proton (N-H) is a strong hydrogen bond donor. Potential hydrogen bond acceptors within the molecule include the carbonyl oxygen, the four nitrogen atoms of the tetrazole ring, and the nitrogen atom of the thiazole ring. nih.govnih.gov The tetrazole ring is a particularly effective hydrogen bond acceptor, capable of forming multiple interactions simultaneously. nih.gov

π-π Stacking: The three aromatic rings—benzoyl, thiazole, and tetrazole—can engage in π-π stacking interactions with other aromatic systems. These interactions, which arise from the attraction between electron-rich and electron-poor regions of aromatic rings, are important for stabilizing molecular complexes. rsc.org

Halogen Bonding: If halogen substituents are introduced, they can act as halogen bond donors, interacting with Lewis bases like carbonyl oxygens or nitrogen atoms.

The combination of these forces dictates how the molecule will orient itself when approaching another molecule, such as a solvent molecule or a receptor binding site. The thiazole moiety is known to participate in strong non-covalent interactions, contributing to ligand-receptor complex stability. researchgate.net

| Molecular Feature | Potential Role in Interaction | Type of Interaction |

|---|---|---|

| Amide N-H | Donor | Hydrogen Bond |

| Amide C=O | Acceptor | Hydrogen Bond, Dipole-Dipole |

| Tetrazole Nitrogens (4) | Acceptor | Hydrogen Bond, Metal Chelation |

| Thiazole Nitrogen | Acceptor | Hydrogen Bond |

| Benzoyl, Thiazole, Tetrazole Rings | π-System | π-π Stacking |

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that aim to predict the properties of a chemical, including its reactivity, based on its molecular structure. mdpi.com These models are built by finding a statistical correlation between calculated molecular descriptors and an experimentally measured property. dntb.gov.ua

For a series of analogs based on the this compound structure, a QSPR model could be developed to predict chemical reactivity. This would involve calculating a range of descriptors for each analog and correlating them with an experimental measure of reactivity, such as a reaction rate constant. QSPR studies have been successfully applied to benzamide derivatives to correlate their structure with various activities. nih.govarchivepp.com

Relevant molecular descriptors can be categorized as:

Electronic Descriptors: These describe the electronic distribution in the molecule. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is often related to chemical reactivity and stability.

Topological Descriptors: These are numerical representations of molecular branching and connectivity, such as the Wiener index or Kier & Hall molecular connectivity indices.

Geometrical (3D) Descriptors: These relate to the three-dimensional shape of the molecule, including molecular surface area, volume, and shape indices.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which describes lipophilicity, and molar refractivity.

By developing a robust QSPR model, one could computationally screen virtual analogs of the parent compound to prioritize the synthesis of molecules with desired reactivity profiles, accelerating the discovery process.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, Susceptibility to electrophilic/nucleophilic attack |

| Topological | Wiener Index, Molecular Connectivity Indices | Molecular size, branching, and complexity |

| Geometrical | Solvent-Accessible Surface Area (SASA), Molecular Volume | Molecular size and shape |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, Polarity, Bulk |

Advanced Analytical Techniques in Chemical Research

Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for confirming the identity and assessing the purity of synthesized compounds. The technique separates the analyte from impurities using high-performance liquid chromatography (HPLC) before subjecting it to mass analysis.

For 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide, a reversed-phase HPLC method would likely be developed. The compound's molecular weight is 313.33 g/mol . In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 314.34.

Tandem mass spectrometry (MS/MS) of this parent ion would provide structural confirmation through characteristic fragmentation patterns. The amide bond is a common site for cleavage in collision-induced dissociation (CID). Plausible fragmentation pathways would include the cleavage of the amide bond, leading to ions corresponding to the 2-(1H-tetrazol-1-yl)benzoyl moiety and the 2-aminothiazole (B372263) moiety. Further fragmentation could involve the loss of nitrogen (N₂) from the tetrazole ring.

Table 1: Hypothetical LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 314.34 | 214.18 | C₃H₃N₂S (Aminothiazole) | [2-(1H-tetrazol-1-yl)benzoyl]⁺ |

| 314.34 | 187.06 | C₈H₅N₄O (Tetrazolylbenzaldehyde) | [Thiazol-2-yl-amine]⁺ fragment |

| 314.34 | 173.06 | C₇H₅N₂O (Benzoyl + Thiazole (B1198619) fragment) | [Tetrazole + Phenyl]⁺ |

This table presents predicted data based on common fragmentation principles.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature. For a nitrogen-rich compound like this compound, TGA is particularly relevant for understanding decomposition mechanisms, which can be crucial for handling and storage.

The thermal decomposition of compounds containing a 1-phenyl-1H-tetrazole moiety often begins with the degradation of the tetrazole ring. researchgate.netgazi.edu.tr This process is typically an exothermic event involving the elimination of a molecule of nitrogen (N₂), which would be observed as a distinct mass loss in the TGA thermogram. researchgate.netgazi.edu.tr This initial decomposition step is critical as it represents the onset of thermal instability. Subsequent decomposition at higher temperatures would involve the fragmentation of the remaining benzamide (B126) and thiazole structures.

Table 2: Predicted TGA Data for the Thermal Decomposition of this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Chemical Transformation |

|---|---|---|

| 190 - 250 | ~8.9% | Initial decomposition: Loss of N₂ from the tetrazole ring. researchgate.net |

| 250 - 400 | > 10% | Fragmentation of the benzamide and thiazole backbone. |

This table is based on data from analogous phenyl-tetrazole compounds. researchgate.netgazi.edu.tr

Reaction Monitoring Techniques (e.g., In Situ NMR, IR) for Mechanistic Investigations

The synthesis of this compound would likely involve the formation of an amide bond between a derivative of 2-(1H-tetrazol-1-yl)benzoic acid and 2-aminothiazole. Monitoring this reaction in real-time using in situ spectroscopic techniques like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into reaction kinetics, identify transient intermediates, and confirm reaction completion.

Using in situ IR spectroscopy, the progress of the amidation reaction could be tracked by monitoring specific vibrational frequencies. For instance, if using 2-(1H-tetrazol-1-yl)benzoyl chloride as a reactant, its characteristic carbonyl (C=O) stretching frequency (typically around 1780-1800 cm⁻¹) would decrease over time. Concurrently, the C=O stretch of the newly formed amide product would appear and increase in intensity at a lower frequency (around 1650-1680 cm⁻¹).

Table 3: Key Infrared Frequencies for In Situ Monitoring of Amide Synthesis

| Functional Group | Characteristic Frequency (cm⁻¹) | Expected Trend During Reaction |

|---|---|---|

| Acyl Chloride (C=O) | ~1780 - 1800 | Decrease |

| Amine (N-H bend) | ~1600 - 1650 | Decrease |

| Amide (C=O stretch) | ~1650 - 1680 | Increase |

Microfluidic and Flow Chemistry Approaches for Synthesis Optimization

Flow chemistry, often conducted in microfluidic reactors, offers significant advantages for optimizing chemical syntheses, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the ability to rapidly screen reaction conditions.

The synthesis of this compound via amide coupling could be efficiently optimized using a flow chemistry platform. researchgate.netthieme-connect.de A typical setup would involve pumping streams of the activated carboxylic acid (e.g., the acyl chloride) and the 2-aminothiazole into a T-mixer, after which the combined stream would enter a heated residence coil to allow the reaction to proceed. Key parameters such as temperature, residence time (controlled by flow rate and reactor volume), and stoichiometry can be systematically varied to maximize yield and purity.

Table 4: Hypothetical Flow Chemistry Optimization Parameters

| Run | Temperature (°C) | Residence Time (min) | Stoichiometry (Acid:Amine) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 5 | 1.1 : 1 | 75 |

| 2 | 100 | 5 | 1.1 : 1 | 88 |

| 3 | 120 | 5 | 1.1 : 1 | 92 |

| 4 | 120 | 2 | 1.1 : 1 | 85 |

| 5 | 120 | 10 | 1.1 : 1 | 93 |

This table illustrates a potential optimization workflow for the target synthesis.

Future Research Directions and Unexplored Avenues for 2 1h Tetrazol 1 Yl N 1,3 Thiazol 2 Yl Benzamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide and its analogs is foundational to any further investigation. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic strategies. Current approaches to similar compounds often rely on multi-step sequences that may involve hazardous reagents or produce significant waste.

Key areas for development include:

Convergent Synthesis: Designing pathways where the three core fragments (substituted benzoic acid, 2-aminothiazole (B372263), and a tetrazole precursor) are prepared separately and coupled in the final stages to maximize efficiency and allow for modular assembly of derivatives.

Green Chemistry Approaches: Traditional amide bond formation often uses coupling reagents that generate stoichiometric byproducts. Future routes could explore catalytic methods, such as direct C-H activation or borrowing hydrogen catalysis, to form the amide bond. Similarly, the use of microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and energy consumption, as has been demonstrated for related N-(1,3-thiazol-2-yl)benzamide structures. nih.gov

Flow Chemistry: Implementing continuous flow processes for key synthetic steps can enhance safety, improve reproducibility, and facilitate scale-up. This is particularly relevant for potentially energetic intermediates that might be involved in tetrazole synthesis.

| Feature | Traditional Synthetic Approach | Proposed Sustainable Route | Key Advantages |

| Amide Coupling | Stoichiometric coupling reagents (e.g., DCC, HATU) | Direct catalytic amidation (e.g., using boronic acid catalysts) | Atom economy, reduced waste |

| Solvent Use | Volatile organic solvents (e.g., DCM, Toluene) | Ionic liquids, deep eutectic solvents, or solvent-free conditions nih.gov | Reduced environmental impact, potential for catalyst recycling |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation nih.gov, ultrasonic energy | Rapid heating, shorter reaction times, improved energy efficiency |

| Overall Process | Batch processing | Continuous flow synthesis | Enhanced safety, scalability, and process control |

In-Depth Mechanistic Studies of Key Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis of this scaffold is crucial for optimizing reaction conditions, maximizing yields, and minimizing impurities. Future work should move beyond simply reporting synthetic procedures to include detailed mechanistic investigations.

Promising avenues for study include:

Amide Bond Formation: Detailed kinetic studies of the coupling between the 2-(1H-tetrazol-1-yl)benzoic acid and 2-aminothiazole fragments can help elucidate the precise role of catalysts and additives. Isotopic labeling studies could pinpoint the exact pathways of bond formation and cleavage.

Tetrazole Ring Formation: The [3+2] cycloaddition of an azide (B81097) with a nitrile is a common route to tetrazoles. Mechanistic studies, likely supported by computational chemistry, could investigate the regioselectivity of this reaction, which is critical as 1,5- and 2,5-disubstituted tetrazoles are possible isomers. Understanding the factors that control the formation of the desired 1-substituted tetrazole isomer is essential.

Exploration of Supramolecular Assembly and Material Science Applications (non-biological)

The molecular structure of this compound is rich in functional groups capable of participating in non-covalent interactions, suggesting significant potential in supramolecular chemistry and materials science. The molecule contains hydrogen bond donors (amide N-H) and multiple acceptors (tetrazole and thiazole (B1198619) nitrogen atoms, amide oxygen).

Future research should explore:

Crystal Engineering and Polymorphism: Systematic studies of the crystallization of this compound under various conditions could reveal different polymorphic forms. mdpi.com The parent N-(1,3-thiazol-2-yl)benzamide is known to form hydrogen-bonded dimers via N—H⋯N interactions. nih.govresearchgate.net The presence of the tetrazole ring in the target molecule introduces additional, competing hydrogen bond acceptors, potentially leading to more complex and novel supramolecular synthons like catemers (chains) or tapes. Characterization using single-crystal X-ray diffraction is paramount.

Liquid Crystals and Gels: Modification of the core structure, for instance by appending long alkyl chains, could induce liquid crystalline or organogelating properties. The directional nature of the hydrogen bonding and potential for π-π stacking between the aromatic rings are key features for designing such materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms of the tetrazole and thiazole rings can act as ligands for metal ions. Exploring the coordination chemistry of this molecule with various metal centers could lead to the synthesis of novel coordination polymers or MOFs with interesting structural, optical, or catalytic properties.

| Interaction Type | Potential Structural Motif | Potential Material Application |

| N-H···N (Amide to Thiazole/Tetrazole) | Dimers, chains (catemers), sheets nih.gov | Crystal engineering, polymorphism control |

| C-H···N/O | 3D network stabilization | Anisotropic materials |

| π-π Stacking (Benzene/Thiazole) | Columnar or herringbone packing | Organic semiconductors, charge transport materials |

| Metal Coordination (N-donors) | Coordination polymers, MOFs | Porous materials, catalysis, sensing |

Advanced Computational Modeling for Predictive Chemistry

In silico methods are invaluable for predicting molecular properties and guiding experimental work, saving time and resources. For a molecule like this compound, computational chemistry can provide deep insights.

Future computational studies should focus on:

Conformational Analysis: The molecule possesses several rotatable bonds, leading to a complex conformational landscape. Computational studies using Density Functional Theory (DFT) can identify low-energy conformers and predict the rotational barriers between them. researchgate.net This is critical for understanding its crystal packing and interactions in different environments.

Electronic Structure and Properties: DFT calculations can determine electronic properties such as the HOMO-LUMO gap, electrostatic potential surface, and dipole moment. researchgate.net These properties are fundamental to predicting the molecule's potential in electronic materials, such as organic light-emitting diodes (OLEDs) or semiconductors, where tetrazole and thiazole derivatives have shown promise. semanticscholar.org

Predicting Spectroscopic Data: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the structural confirmation of newly synthesized compounds and help interpret experimental data.

Crystal Structure Prediction: Advanced algorithms can predict plausible crystal packing arrangements based on the molecular structure, which can guide efforts in crystal engineering and the search for new polymorphs.

Design and Synthesis of Complex Derivatives for Advanced Chemical Probes

The core scaffold of this compound is a versatile platform for the design of more complex molecules for use as chemical probes or functional materials. Structure-activity relationship (SAR) studies on analogous N-(thiazol-2-yl)-benzamides have shown that modifications to both the phenyl and thiazole rings can systematically tune properties. nih.govsemanticscholar.org

Future synthetic efforts could be directed towards:

Luminescent Probes: Attaching fluorophores (e.g., pyrene, coumarin) or phosphorescent moieties (e.g., iridium complexes) to the scaffold could create probes for chemical sensing. The tetrazole and thiazole units could act as chelating sites for specific analytes (e.g., metal ions), leading to a change in the luminescent output.

Functional Dyes: The extended π-system of the molecule suggests it could be a chromophore. The synthesis of derivatives with strong electron-donating and electron-withdrawing groups at opposite ends of the molecule could lead to dyes with interesting photophysical properties, such as large Stokes shifts or solvatochromism.

Covalent Probes: Incorporation of a reactive group, such as a vinyl sulfone or an acrylamide, could transform the molecule into a covalent probe for materials science applications, such as functionalizing surfaces or polymers.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be tailored to improve yield?

The synthesis of benzamide derivatives typically involves coupling reactions between thiazol-2-amine and substituted benzoyl chlorides. For example, a method analogous to nitazoxanide derivatives involves reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine under ambient conditions, followed by purification via recrystallization . To optimize yields, factors such as solvent choice (e.g., pyridine for acid scavenging), stoichiometry, and reaction time (e.g., overnight stirring) should be systematically tested. TLC monitoring and NaHCO3 washes are critical for purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the presence of tetrazole (δ ~8-9 ppm for N-H) and thiazole protons (δ ~7-8 ppm) .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and 3200 cm⁻¹ (tetrazole N-H) validate functional groups .

- X-ray Crystallography: SHELXL software is widely used for refining crystal structures. Intermolecular hydrogen bonds (e.g., N–H⋯N) and packing interactions (e.g., C–H⋯F/O) stabilize the crystal lattice, as seen in related benzamide-thiazole derivatives .

Q. What preliminary biological activities have been reported for structurally similar benzamide-thiazole hybrids?

Analogous compounds, such as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (INH1), inhibit mitotic pathways (e.g., Hec1/Nek2) by disrupting protein-protein interactions, reducing tumor cell viability in vitro and in vivo . While direct data for the tetrazole-thiazole variant is limited, the tetrazole moiety’s electron-withdrawing properties may enhance binding affinity to target enzymes like PFOR in anaerobic organisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Tetrazole Modifications: Replacing the tetrazole with other heterocycles (e.g., triazoles) could alter electron density and hydrogen-bonding capacity, affecting target engagement .

- Thiazole Substituents: Introducing electron-donating groups (e.g., methyl, methoxy) to the thiazole ring may improve solubility or metabolic stability, as demonstrated in imidazo[2,1-b]thiazole anticancer agents .

- Benzamide Linker: Fluorination at the benzamide para position (as in 2,4-difluorobenzamide derivatives) enhances membrane permeability and resistance to enzymatic degradation .

Q. What computational strategies are effective for predicting binding modes and target selectivity?

- Molecular Docking: Tools like AutoDock Vina can model interactions with enzymes (e.g., PFOR) by aligning the tetrazole-thiazole core into hydrophobic pockets, while the benzamide forms hydrogen bonds with catalytic residues .

- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess binding stability under physiological conditions, identifying key residues for mutagenesis studies .

- QSAR Models: Machine learning algorithms (e.g., Random Forest) trained on bioactivity data from analogs (e.g., INH1) can predict IC50 values and prioritize synthetic targets .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Discrepancies in enzyme inhibition assays may arise from crystallographic artifacts or conformational flexibility. For example, SHELX-refined structures of benzamide-thiazole complexes reveal that non-classical hydrogen bonds (e.g., C–H⋯F) stabilize active conformations not observed in solution-phase studies . High-resolution (<1.5 Å) X-ray data and twinning correction (via SHELXD) are critical for validating these interactions .

Q. What experimental protocols mitigate challenges in scaling up synthesis for in vivo studies?

- Solvent-Free Conditions: Eaton’s reagent (P2O5/MeSO3H) enables Friedel-Crafts acylation without solvents, improving atom economy and reducing purification steps for fused heterocycles .

- Catalytic Systems: Copper(I)-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) can append functional groups (e.g., fluorophores) for pharmacokinetic tracking .

- Batch Reactor Optimization: Temperature-controlled reactors (60–100°C) and continuous flow systems enhance reproducibility for multi-step syntheses .

Methodological Notes

- Data Validation: Cross-reference NMR shifts and crystallographic parameters (e.g., R-factors) with Cambridge Structural Database entries to confirm structural assignments .